

Application Notes and Protocols for Sonogashira Coupling Reactions Using (Methoxyethynyl)benzene

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Compound of Interest		
Compound Name:	(Methoxyethynyl)benzene	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of **(methoxyethynyl)benzene** in Sonogashira coupling reactions. This key reaction enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, a critical transformation in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

Introduction

The Sonogashira coupling reaction is a cornerstone of modern organic synthesis, valued for its reliability and functional group tolerance in creating sp²-sp carbon-carbon bonds.

(Methoxyethynyl)benzene, also known as 4-vinylanisole, is a valuable terminal alkyne building block. The methoxy group can influence the electronic properties of the resulting diarylalkyne products and can be a key structural motif or a precursor for further

functionalization in drug discovery and materials science.

This document outlines the typical reaction conditions, provides a detailed experimental protocol, and summarizes representative yields for the Sonogashira coupling of **(methoxyethynyl)benzene** with various aryl halides.

Reaction Principle and Signaling Pathway

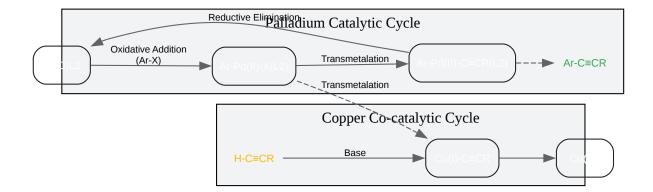


Methodological & Application

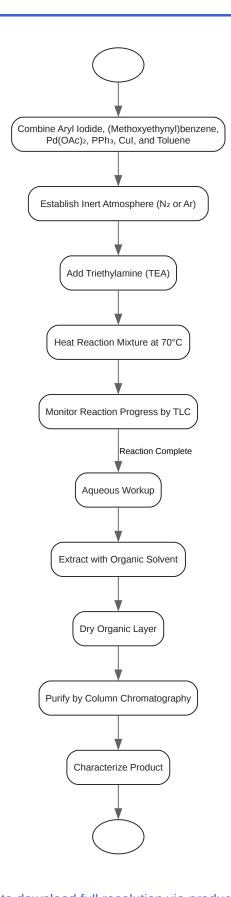
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The Sonogashira coupling reaction is catalyzed by a palladium complex and co-catalyzed by a copper(I) salt. The reaction proceeds through a catalytic cycle involving both the palladium and copper catalysts. The currently accepted mechanism involves the oxidative addition of the aryl halide to the Pd(0) species, followed by a transmetalation step with a copper(I) acetylide, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.









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